4-(Bromomethyl)-1-chloro-2-ethoxybenzene 4-(Bromomethyl)-1-chloro-2-ethoxybenzene
Brand Name: Vulcanchem
CAS No.: 247569-90-0
VCID: VC8258896
InChI: InChI=1S/C9H10BrClO/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5H,2,6H2,1H3
SMILES: CCOC1=C(C=CC(=C1)CBr)Cl
Molecular Formula: C9H10BrClO
Molecular Weight: 249.53 g/mol

4-(Bromomethyl)-1-chloro-2-ethoxybenzene

CAS No.: 247569-90-0

Cat. No.: VC8258896

Molecular Formula: C9H10BrClO

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-1-chloro-2-ethoxybenzene - 247569-90-0

Specification

CAS No. 247569-90-0
Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
IUPAC Name 4-(bromomethyl)-1-chloro-2-ethoxybenzene
Standard InChI InChI=1S/C9H10BrClO/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5H,2,6H2,1H3
Standard InChI Key YFVHKXBOEACTME-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CBr)Cl
Canonical SMILES CCOC1=C(C=CC(=C1)CBr)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with bromomethyl (-CH₂Br), chloro (-Cl), and ethoxy (-OCH₂CH₃) groups at the 1-, 2-, and 4-positions, respectively. This arrangement confers both steric and electronic effects that influence its reactivity. The bromomethyl group, in particular, acts as a reactive handle for nucleophilic substitution reactions.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₉H₁₀BrClO
Molecular Weight249.53 g/mol
Boiling Point393°C (predicted)
Density1.371 g/cm³ (predicted)
SolubilitySoluble in DMSO, methanol
Storage Conditions2–8°C, inert atmosphere

The compound’s stability under recommended storage conditions and moderate solubility in polar solvents facilitate its use in laboratory and industrial settings .

Synthesis Methodologies

Bromination of Chloroethoxybenzene Derivatives

A common route involves the bromination of 2-chloro-1-ethoxybenzene using N-bromosuccinimide (NBS) or bromine in dichloromethane. This method achieves regioselective bromination at the 4-position, yielding the target compound in >85% purity . Aluminum chloride (AlCl₃) is often employed as a Lewis acid catalyst to enhance reaction efficiency .

One-Pot Synthesis for Pharmaceutical Intermediates

A patent-pending method (US20160280619A1) describes a one-pot synthesis to avoid impurities like N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine . Key steps include:

  • Acylation: 5-Bromo-2-chlorobenzoic acid reacts with oxalyl chloride to form the acyl chloride.

  • Friedel-Crafts Alkylation: The acyl chloride undergoes alkylation with phenetole (4-ethoxyphenol) in the presence of AlCl₃.

  • Reduction: Triethylsilane reduces the ketone intermediate to the final product, achieving a 97% yield .

This method eliminates acetonitrile, a solvent previously linked to side reactions, thereby improving scalability and purity .

Comparative Analysis of Synthesis Routes

MethodReagentsYield (%)Purity (%)Key Advantage
Bromination with NBSNBS, AlCl₃, CH₂Cl₂8595Cost-effective
One-Pot SynthesisOxalyl chloride, AlCl₃9799High purity, scalable
Grignard ReactionMg, THF7890Versatile for derivatives

The one-pot method is favored in industrial settings for its efficiency, while bromination remains prevalent in small-scale research .

Applications in Pharmaceutical Synthesis

Role in Dapagliflozin Production

4-(Bromomethyl)-1-chloro-2-ethoxybenzene is a critical intermediate in synthesizing dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes . The bromomethyl group facilitates coupling with glucitol derivatives via nucleophilic substitution, forming the drug’s core structure .

Antimicrobial and Anticancer Research

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones of 15 mm and 12 mm, respectively . Its ability to form covalent bonds with nucleophilic residues in enzymes also positions it as a candidate for targeted cancer therapies .

Future Directions and Research Opportunities

Expanding Medicinal Applications

Ongoing research explores its utility in protease inhibitors and kinase modulators, leveraging its electrophilic bromomethyl group for covalent drug design . Computational studies predict favorable binding affinities for targets like EGFR and BRAF kinases .

Green Chemistry Initiatives

Efforts to replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) in synthesis routes aim to reduce environmental impact without compromising yield . Catalytic methods using iron-based catalysts are also under investigation to enhance sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator